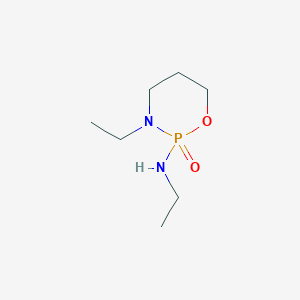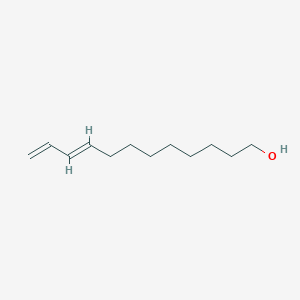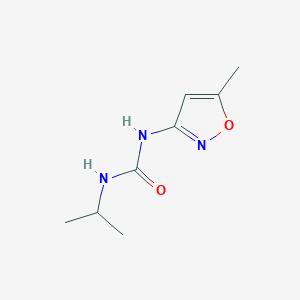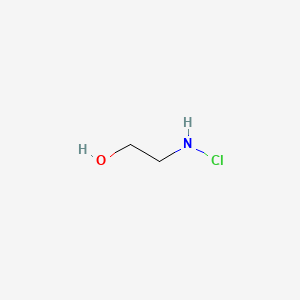
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioic acid core with diethyl and pyrimidinyl ester groups. It is commonly used in scientific research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester typically involves the reaction of phosphorothioic acid derivatives with diethyl and pyrimidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The use of automated systems and advanced monitoring techniques ensures the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives with additional oxygen atoms, while reduction can produce simpler phosphorothioic acid esters.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl S-methyl ester
- Phosphoric acid, diethyl 4-nitrophenyl ester
- Phosphorothioic acid, O,O-diethyl O-pyrazinyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethoxy)-4-pyrimidinyl) ester is unique due to its specific ester groups and pyrimidinyl structure, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise chemical interactions and stability.
Propriétés
Numéro CAS |
55995-49-8 |
|---|---|
Formule moléculaire |
C12H21N2O4PS |
Poids moléculaire |
320.35 g/mol |
Nom IUPAC |
diethoxy-(6-methyl-2-propan-2-yloxypyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H21N2O4PS/c1-6-15-19(20,16-7-2)18-11-8-10(5)13-12(14-11)17-9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
KIWZTAVAOREXFA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)








![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)


![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
